molecular formula C7H6F3NO B1285430 5-Amino-2-trifluoromethyl-phenol CAS No. 106877-47-8

5-Amino-2-trifluoromethyl-phenol

Cat. No. B1285430
M. Wt: 177.12 g/mol
InChI Key: LNRBJHMNHMESFO-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

To a solution of 5-nitro-2-(trifluoromethyl)phenol (2.22 g, 10.7 mmol) in methanol (30 mL) was added 10% palladium-carbon (440 mg), and the mixture was stirred at room temperature for 8 hr under a hydrogen atmosphere (1 atm). The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was crystallized from ethyl acetate/hexane to give the title compound (1.59 g, 84%) as a pale-brown solid.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
440 mg
Type
catalyst
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:11]([F:14])([F:13])[F:12])=[C:8]([OH:10])[CH:9]=1)([O-])=O>CO.[C].[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:11]([F:12])([F:13])[F:14])=[C:8]([OH:10])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)O)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
440 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 8 hr under a hydrogen atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was crystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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